![molecular formula C11H16N4O2 B12895960 Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- CAS No. 61691-97-2](/img/structure/B12895960.png)
Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-[(1H-benzotriazol-1-ylmethyl)imino]bis- is a chemical compound with the molecular formula C12H18N4O2. It is known for its unique structure, which includes a benzotriazole moiety linked to an ethanol backbone. This compound is used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(1H-benzotriazol-1-ylmethyl)imino]bis- typically involves the reaction of benzotriazole with an appropriate ethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as continuous flow chemistry to enhance production rates and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’-[(1H-benzotriazol-1-ylmethyl)imino]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The benzotriazole moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-[(1H-benzotriazol-1-ylmethyl)imino]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, coatings, and other materials due to its stabilizing properties.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-[(1H-benzotriazol-1-ylmethyl)imino]bis- involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways. This interaction can lead to the stabilization of reactive intermediates and the modulation of enzymatic activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2,2’-[(4-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-
- 2,2’-[(1H-Benzotriazol-1-ylmethyl)imino]bisethanol
Uniqueness
Ethanol, 2,2’-[(1H-benzotriazol-1-ylmethyl)imino]bis- stands out due to its specific structure, which imparts unique chemical properties. Its ability to stabilize reactive intermediates and interact with metal ions makes it particularly valuable in various applications, distinguishing it from other similar compounds.
Eigenschaften
61691-97-2 | |
Molekularformel |
C11H16N4O2 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2-[benzotriazol-1-ylmethyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H16N4O2/c16-7-5-14(6-8-17)9-15-11-4-2-1-3-10(11)12-13-15/h1-4,16-17H,5-9H2 |
InChI-Schlüssel |
WKZLYSXRFUGBPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=NN2CN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.